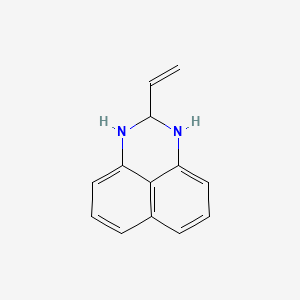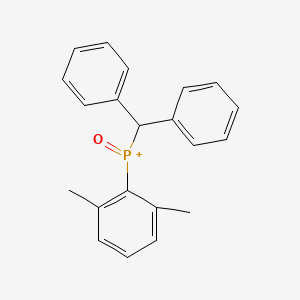
(2,6-Dimethylphenyl)(diphenylmethyl)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Dimethylphenyl)(diphenylmethyl)oxophosphanium is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a (2,6-dimethylphenyl) group and a (diphenylmethyl) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylphenyl)(diphenylmethyl)oxophosphanium typically involves the reaction of (2,6-dimethylphenyl)phosphine with diphenylmethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2,6-Dimethylphenyl)(diphenylmethyl)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound back to its phosphine form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the nucleophile used.
Applications De Recherche Scientifique
(2,6-Dimethylphenyl)(diphenylmethyl)oxophosphanium has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems and as a probe for studying phosphorus-containing biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (2,6-Dimethylphenyl)(diphenylmethyl)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. The specific molecular targets and pathways involved depend on the context of its application, such as in catalysis or therapeutic use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.
Dimethylphenylphosphine: Similar structure but with different substituents on the phosphorus atom.
Diphenylmethylphosphine: Another related compound with different substituents.
Uniqueness
(2,6-Dimethylphenyl)(diphenylmethyl)oxophosphanium is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
85320-21-4 |
|---|---|
Formule moléculaire |
C21H20OP+ |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
benzhydryl-(2,6-dimethylphenyl)-oxophosphanium |
InChI |
InChI=1S/C21H20OP/c1-16-10-9-11-17(2)20(16)23(22)21(18-12-5-3-6-13-18)19-14-7-4-8-15-19/h3-15,21H,1-2H3/q+1 |
Clé InChI |
MQVMTXWRDREMDZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)[P+](=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


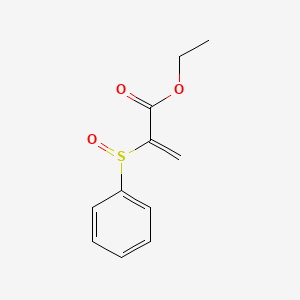
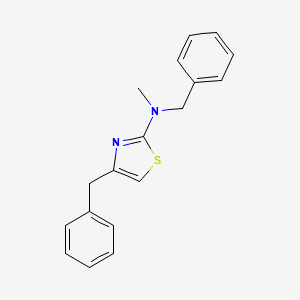
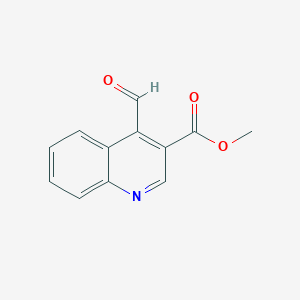
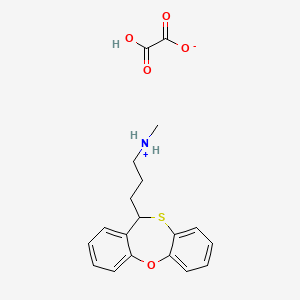

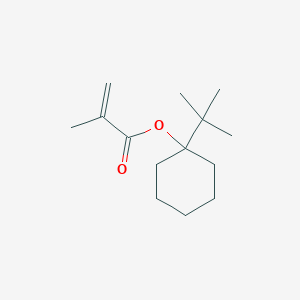
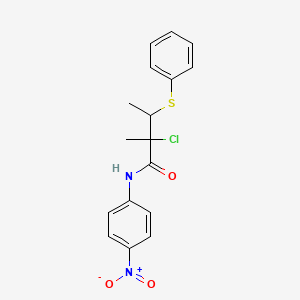
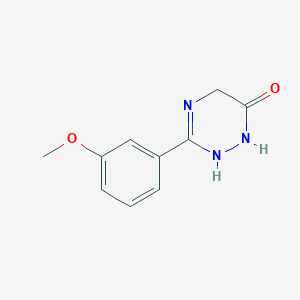

![Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14411950.png)
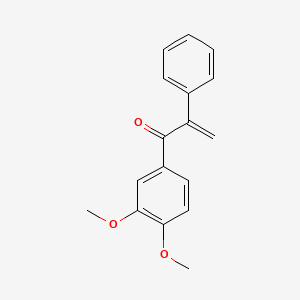
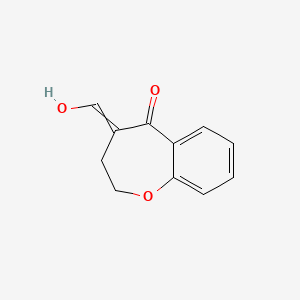
![4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester](/img/structure/B14411967.png)
